ANTIMONY ARSENITE
Description
Structure
2D Structure
Properties
CAS No. |
28980-48-5 |
|---|---|
Molecular Formula |
AsO3Sb |
Molecular Weight |
244.679 |
IUPAC Name |
antimony(3+);trioxidoarsane |
InChI |
InChI=1S/AsO3.Sb/c2-1(3)4;/q-3;+3 |
InChI Key |
KITYUHRIBRSPDS-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-].[Sb+3] |
Synonyms |
SbAsO3, Antimony arsenic oxide |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of Antimony Arsenite Complexes and Solid Phases
Controlled Synthesis of Antimony-Arsenite Co-precipitates
Co-precipitation is a widely utilized technique for the simultaneous removal and immobilization of arsenic and antimony from aqueous solutions. researchgate.net This method involves the concurrent precipitation of soluble species with a carrier, typically a metal hydroxide (B78521). The process is critically dependent on solution chemistry, particularly pH and the presence of oxidizing agents.
In hydrometallurgical contexts, iron salts are commonly employed to facilitate the co-precipitation of arsenic and antimony. bc-mlard.ca The process often involves an initial oxidation step to convert trivalent species (arsenite, antimonite) to their pentavalent states (arsenate, antimonate). google.com Following oxidation, adjusting the pH to a range of approximately 2.8 to 3.2 leads to the formation of highly insoluble precipitates like ferric arsenate (scorodite) and ferric antimonate (B1203111). google.com This selective precipitation effectively removes both elements from the solution. google.com
Research has shown that in the co-precipitation of antimony and arsenic, insoluble antimony-arsenates can form. upc.edu To achieve selective recovery, a pre-treatment step to reduce As(V) and Sb(V) can be employed, allowing for sequential precipitation of antimony and bismuth compounds while arsenic remains in solution under specific pH controls. upc.edu The efficiency of removal is heavily influenced by the initial concentrations and the molar ratio of iron to the combined arsenic and antimony content. bc-mlard.ca
Table 1: Parameters for Controlled Co-precipitation of Arsenic and Antimony This table outlines typical conditions used in the co-precipitation of arsenic and antimony from acidic solutions, particularly in the presence of iron.
| Parameter | Value/Range | Purpose | Source |
| Oxidizing Agent | Various (e.g., H₂O₂) | To convert As(III) to As(V) and Sb(III) to Sb(V) for less soluble precipitate formation. | google.com |
| Precipitating Agent | Ferric salts (e.g., Ferric Sulphate) | To form insoluble ferric arsenate and ferric antimonate. | bc-mlard.cagoogle.com |
| Final pH | 2.5 - 3.5 (Optimal: 2.8 - 3.2) | To induce selective precipitation of iron, arsenate, and antimonate. | google.com |
| Complexing Agent | Ammonium (B1175870) salts (optional) | To assist in the selective precipitation process. | google.com |
Hydrothermal and Solvothermal Synthesis of Mixed Antimony-Arsenic Compounds
Hydrothermal and solvothermal synthesis represent powerful methods for producing crystalline, mixed-metal compounds, including those containing antimony and arsenic, under elevated temperature and pressure conditions. These techniques allow for the formation of unique phases that may not be accessible through traditional solid-state reactions. acs.org
Hydrothermal synthesis, which uses water as the solvent, has been successfully employed to create potassium phosphatoantimonates, with analogous arsenic compounds also being synthesized. acs.orgrsc.org For example, the compound K₃Sb₃As₂O₁₄·5H₂O was synthesized hydrothermally, although it was found to be less thermodynamically favorable than its phosphorus counterpart under similar conditions. rsc.org The synthesis of these materials is sensitive to factors such as the Sb:As ratio, reaction temperature, and the chemical activity of the precursor materials. rsc.org
Solvothermal synthesis utilizes non-aqueous solvents, expanding the range of possible products and reaction conditions. This method has been used to create novel chalcogenides, such as Cs₂HgSb₄S₈ and various quaternary arsenic chalcogenides. acs.orgrsc.org Different organic solvents can act as mineralizers or structure-directing agents, leading to diverse architectures ranging from one-dimensional chains to two-dimensional layers. rsc.org The choice of solvent and precursors is crucial in determining the final structure and composition of the mixed antimony-arsenic compound. mdpi.comcore.ac.uk
Table 2: Examples of Hydrothermal/Solvothermal Synthesis of Antimony-Arsenic Analog Compounds This table provides examples of compounds synthesized using hydrothermal or solvothermal methods, highlighting the conditions and precursors used.
| Compound | Method | Temperature | Precursors | Solvent | Source |
| K₃Sb₃As₂O₁₄·5H₂O | Hydrothermal | 200-250 °C | SbCl₃, Arsenic Acid, KOH | Water | rsc.org |
| CsTMAsSe₃ (TM=Hg, Cd) | Solvothermal | Not specified | Not specified | 1,4-diaminobutane/water | rsc.org |
| Cu-rich Tetrahedrites | Solvothermal | 160-200 °C | Copper(I) chloride, Antimony(III) chloride, Thiourea | Ethanol | mdpi.com |
Crystallization Processes and Growth Mechanisms of Antimony-Arsenite Minerals or Analogs
The formation of antimony-arsenite minerals and their synthetic analogs is governed by specific crystallization and growth mechanisms. The study of natural minerals provides valuable insights into the physicochemical conditions required for their formation. For instance, the discovery of lepageite, a primary arsenite-antimonite mineral, in a granitic pegmatite suggests its crystallization occurred under specific redox and pH conditions. researchgate.net
Analysis using Eh-pH diagrams indicates that the crystallization of phases containing both As³⁺ and Sb³⁺ can occur in alkaline conditions (pH ≈ 9-11) at a low reduction potential (Eh ≈ -0.7 to -0.3 V). researchgate.net These conditions are consistent with environments undergoing active serpentinization. researchgate.net The fractional crystallization of magma also demonstrates the geochemical behavior of these elements, with a strong tendency for both arsenic and antimony to become concentrated in the late-stage residual liquids. arizona.edu
In synthetic systems, crystallization can be promoted by adjusting parameters such as temperature, acidity, or pH. acs.orgrsc.org For instance, in the hydrothermal synthesis of potassium phosphatoantimonates, higher temperatures accelerate crystallization, while at lower temperatures, increasing the acidity can enhance the process. acs.orgrsc.org The homogeneity of the initial reaction mixture, influenced by the choice of precursors, also plays a significant role in facilitating crystallization. acs.org
Thermodynamic and Kinetic Factors Governing Antimony-Arsenite System Formation
The formation and stability of antimony-arsenite systems are dictated by both thermodynamic and kinetic factors. Thermodynamic data, often visualized in Eh-pH diagrams, are essential for predicting which species and solid phases are stable under given environmental or process conditions. researchgate.netmdpi.com
The chemistry of arsenic and antimony is largely controlled by redox potential and pH. mdpi.com In aqueous solutions, both elements typically exist in trivalent (+3) or pentavalent (+5) oxidation states. mdpi.comnih.gov Under oxidizing conditions, As(V) and Sb(V) species are favored, while reducing (anoxic) environments favor the stability of As(III) and Sb(III). mdpi.combrgm.fr The formation of specific mineral phases is constrained by these parameters; for example, arsenite-antimonite mineral assemblages cannot crystallize at pH > 11 in certain systems because magnetite becomes the more stable phase. researchgate.net
Kinetic factors determine the rate at which equilibrium is achieved. uq.edu.auresearchgate.net While thermodynamic models can predict the stable phases, kinetic barriers may prevent or slow their formation. mdpi.com For example, kinetic studies of arsenic and antimony removal from metallurgical systems show that reaction time, temperature, and reactant concentrations significantly affect the process efficiency. mdpi.comresearchgate.net In some geothermal systems, the lack of kinetic information on the formation of minerals like stibnite (B1171622) (Sb₂S₃) can lead to discrepancies between thermodynamic predictions and observed scale formation. mdpi.com
Table 3: Key Factors Influencing Antimony-Arsenite System Formation This table summarizes the critical thermodynamic and kinetic variables that control the formation of mixed antimony and arsenic compounds.
| Factor | Type | Description | Relevance | Source |
| pH | Thermodynamic | Affects the speciation of As and Sb in solution and the solubility of their mineral phases. mdpi.com | Crucial for controlling precipitation and crystallization. google.comresearchgate.net | mdpi.comgoogle.comresearchgate.net |
| Redox Potential (Eh) | Thermodynamic | Determines the stable oxidation state (III or V) of As and Sb. mdpi.com | Controls the type of mineral that can form (e.g., arsenite vs. arsenate). researchgate.netbrgm.fr | mdpi.comresearchgate.netbrgm.fr |
| Temperature | Kinetic/Thermodynamic | Affects reaction rates and can shift equilibrium positions. | Higher temperatures generally accelerate crystallization and reaction rates. rsc.orgmdpi.com | rsc.orgmdpi.com |
| Reactant Concentration | Kinetic | Influences the rate of precipitation and formation of solid phases. | Higher concentrations can increase removal efficiency but may affect product purity. mdpi.com | mdpi.com |
Exploration of Precursor Chemistry for Antimony-Arsenite System Synthesis
The choice of starting materials, or precursors, is a fundamental aspect of synthesizing antimony-arsenite compounds. The reactivity, purity, and physical form of the precursors can significantly impact the reaction kinetics and the properties of the final product. A wide range of chemical compounds has been explored as sources for antimony and arsenic.
For hydrothermal and solvothermal methods, common precursors include simple inorganic salts like antimony trichloride (B1173362) (SbCl₃), antimony oxides (Sb₂O₃), and various arsenic acids or their salts. rsc.orgwikipedia.org The use of SbCl₃ has been noted to be highly effective as it can form a more homogenous initial reaction mixture, thereby enhancing crystallization. acs.org
In the field of materials science, particularly for chemical vapor deposition (CVD) and atomic layer deposition (ALD), more volatile organometallic precursors are required. acs.org These include trialkyl arsines, trimethylantimony, and antimony ethyl xanthate (SbEX). google.comresearchgate.netasm.org The synthesis of these precursors often involves multi-step chemical reactions. For instance, alkyl halides of arsenic and antimony can be synthesized from the corresponding trialkyl compounds and trihalides, which can then be used to create other derivatives. google.com To avoid highly toxic precursors like arsenic trichloride, alternative starting materials such as arsenic triiodide (AsI₃) have been investigated for the preparation of arsines and arsenites. scielo.br
Table 4: Selected Precursors for Antimony and Arsenic Compound Synthesis This table lists various precursor chemicals used for synthesizing compounds containing antimony and/or arsenic, along with the synthetic methods they are typically associated with.
| Precursor | Element | Formula | Typical Synthesis Method | Source |
| Antimony Trichloride | Antimony | SbCl₃ | Hydrothermal, Halide Exchange | acs.orgrsc.orgwikipedia.org |
| Arsenic Triiodide | Arsenic | AsI₃ | Grignard Reactions | scielo.br |
| Triethyl Arsine | Arsenic | As(C₂H₅)₃ | Chemical Vapor Deposition | google.com |
| Antimony Ethyl Xanthate | Antimony | Sb(S₂COC₂H₅)₃ | Solvothermal, Spin-Coating | researchgate.net |
| Tris(dimethylamino)antimony(III) | Antimony | Sb(N(CH₃)₂)₃ | Chemical/Atomic Layer Deposition | acs.org |
Advanced Structural Elucidation and Spectroscopic Characterization of Antimony Arsenite Interactions
Crystallographic Analysis of Antimony-Arsenite Structures
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) offers detailed and precise information about the atomic arrangement within a crystalline lattice. carleton.eduuwaterloo.cawarwick.ac.ukuhu-ciqso.esfzu.cz This non-destructive technique is paramount for determining the fundamental crystal structure, including unit cell parameters, bond lengths, and bond angles. carleton.eduuwaterloo.cawarwick.ac.ukuhu-ciqso.esfzu.cz
For instance, SC-XRD studies on the mineral stibarsen (SbAs) have been critical in confirming its structure. rruff.info Stibarsen crystallizes in the trigonal system with a space group of R3m. wikipedia.orgrockidentifier.com The analysis reveals that antimony and arsenic atoms form ordered or partially ordered sublattices. wikipedia.orgrockidentifier.com The structure consists of warped, graphite-like sheets extending perpendicular to the c-axis, a feature it shares with pure arsenic and antimony. wikipedia.org This layered structure, with weak bonding between the sheets, accounts for the mineral's relatively low hardness. wikipedia.org
In the case of the mixed oxide AsSbO₄, single-crystal X-ray diffraction has shown it to be monoclinic with the space group P2₁/m. The structure consists of infinite layers where arsenic is tetrahedrally coordinated by oxygen, and antimony(III) is coordinated by four oxygen atoms in a one-sided manner, which is consistent with the stereochemical influence of a lone pair of electrons. All oxygen atoms in this structure bridge the arsenic and antimony atoms.
Detailed crystallographic data for stibarsen obtained from single-crystal X-ray diffraction is presented in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | wikipedia.orgwebmineral.com |
| Space Group | R3m | wikipedia.orgwebmineral.commindat.org |
| Unit Cell Dimension (a) | 4.0255(11) Å - 4.053(5) Å | rruff.infomindat.orgarizona.edu |
| Unit Cell Dimension (c) | 10.837(9) Å - 10.961 Å | wikipedia.orgmindat.orgarizona.edu |
| Cell Volume | 151.15 ų - 154.3(3) ų | rruff.infowebmineral.com |
| Z (Formula units per cell) | 3 | webmineral.com |
Powder X-ray Diffraction for Phase Identification and Structure Refinement
Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and refining crystal structures of polycrystalline materials. acs.orgacs.orgbruker.comresearchgate.netbohrium.com It is particularly useful for materials that are not available as single crystals. The diffraction pattern obtained is a fingerprint of the crystalline material.
For stibarsen, PXRD data confirms the hexagonal crystal system and is used for routine identification. mindat.orgarizona.edu The most intense diffraction peaks for stibarsen are observed at d-spacings of 2.92 Å, 2.01 Å, and 2.13 Å. mindat.orgarizona.edu In studies of antimony-arsenic alloys, PXRD is used to track the changes in lattice parameters with varying compositions, demonstrating a complete solid solution between arsenic and antimony.
In the context of mixed oxides, PXRD is used to identify the products of solid-state reactions. For example, in the synthesis of materials like SBA-15, a mesoporous silica, PXRD patterns show characteristic peaks of a hexagonally ordered structure. acs.orgacs.orgresearchgate.net
| d-spacing (Å) | Relative Intensity (I/I₀) | Reference |
|---|---|---|
| 3.60 | 30 | arizona.edu |
| 2.92 | 100 | mindat.orgarizona.edu |
| 2.13 | 60 | mindat.orgarizona.edu |
| 2.01 | 70 | mindat.orgarizona.edu |
| 1.661 | 40 | arizona.edu |
| 1.467 | 20 | arizona.edu |
| 1.282 | 40 | arizona.edu |
Neutron Diffraction for Light Atom Localization and Magnetic Structures
Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for localizing light atoms like hydrogen and for determining magnetic structures. researchgate.netnih.govacs.orgroyalsocietypublishing.orgrsc.orgaip.orgaip.org While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei, making them sensitive to the positions of light elements and capable of distinguishing between isotopes.
In the study of antimony-arsenic systems, neutron diffraction has been employed to investigate the Debye-Waller factors and thermal expansion of polycrystalline arsenic and antimony. researchgate.net These studies have shown that the thermal motions are largely isotropic and harmonic. researchgate.net For more complex systems, such as organoantimony compounds, single-crystal neutron diffraction has been used to precisely locate hydrogen atoms. acs.org In magnetic materials like the Heusler alloy Ni₅₀Mn₃₈Sb₁₂, neutron diffraction has been instrumental in unraveling the magnetic structure and observing field-induced reverse martensitic transitions. aip.org While specific neutron diffraction studies on a compound named "antimony arsenite" are not available, the technique's utility in related systems highlights its potential for detailed structural analysis of complex antimony-arsenic materials, should they be synthesized. royalsocietypublishing.orguliege.betorvergata.it
Vibrational Spectroscopy of Antimony-Arsenite Species and Their Complexes
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides detailed information about the bonding and functional groups within a molecule or crystal lattice. These techniques are highly sensitive to the local chemical environment and are invaluable for characterizing antimony-arsenite interactions. tandfonline.comresearchgate.net
Raman Spectroscopy for Molecular and Lattice Vibrations
Raman spectroscopy is a light-scattering technique that probes the vibrational modes of a material. mdpi.comcopernicus.orgqut.edu.aucambridge.orgresearchgate.netmdpi.comrruff.info It is particularly effective for studying the symmetric stretching vibrations of covalent bonds and for analyzing the lattice vibrations in crystalline solids. tandfonline.com
In minerals containing both antimony and arsenic, Raman spectroscopy can distinguish between different anionic groups. mdpi.comcambridge.org For example, the Raman spectra of minerals in the tennantite-tetrahedrite solid solution series show characteristic bands for AsS₃ and SbS₃ vibrations in the 200-400 cm⁻¹ region. copernicus.org The position of the most intense band shifts with the As/Sb ratio, following the harmonic oscillator model where increased mass leads to lower vibrational frequencies. copernicus.org
For arsenolite (cubic As₂O₃), Raman spectra show characteristic peaks for As-O vibrations. researchgate.net Similarly, the Raman spectrum of valentinite (orthorhombic Sb₂O₃) displays bands corresponding to Sb-O vibrations. qut.edu.aurruff.info In a hypothetical antimony-arsenite compound, one would expect to observe distinct Raman bands corresponding to both As-O and Sb-O stretching and bending modes. The RRUFF database provides Raman spectra for stibarsen, with measured chemistry of SbAs. rruff.info
| Compound/Mineral | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Arsenolite (As₄O₆) | A₁ symmetry | 370-371, 560-561 | researchgate.net |
| Arsenolite (As₄O₆) | F₂ symmetry | 268-269 | researchgate.net |
| Tennantite | ν₁(AsS₃) symmetric stretch | 385 | copernicus.org |
| Garpenbergite | ν(AsO₄)³⁻ stretch | 791, 818 | cambridge.org |
| Garpenbergite | SbO₆ stretch | 620-695 | cambridge.org |
| ZnSb₂O₆ | Sb-O-Sb bridge vibration | 600-800 | researchgate.net |
Infrared Spectroscopy for Bond Characterization and Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a material, exciting molecular vibrations. qut.edu.aunasa.govscispace.comqut.edu.aunih.gov It is particularly useful for identifying functional groups and characterizing chemical bonds, especially polar bonds.
The IR spectra of antimony and arsenic oxides show distinct absorption bands corresponding to the metal-oxygen stretching frequencies. nasa.govscispace.com For arsenous oxide (As₂O₃), a strong band appears around 9.6 microns (approximately 1042 cm⁻¹), attributed to the As-O stretching frequency. nasa.gov Antimony oxide (Sb₂O₃) shows a characteristic band at 10.6 microns (approximately 943 cm⁻¹), corresponding to the Sb-O stretching frequency. nasa.gov Studies on different polymorphs, such as cubic and monoclinic As₂O₃, and cubic and orthorhombic Sb₂O₃, reveal shifts in the principal absorption bands, indicating structural differences. scispace.com For instance, the principal IR band for monoclinic arsenolite is at a higher wavenumber than for the cubic form. scispace.com
In a review of vibrational spectroscopic studies of arsenite and antimonite minerals, it is noted that the strongest absorption maximum for As-O stretching vibrations in arsenites is typically observed below 700 cm⁻¹. researchgate.net For antimonates, peaks in the 600-800 cm⁻¹ range can be assigned to Sb-O-Sb stretching vibrations. researchgate.net
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Arsenous Oxide (As₂O₃) | As-O stretch | ~1042 (9.6 µm) | nasa.gov |
| Antimony Oxide (Sb₂O₃) | Sb-O stretch | ~943 (10.6 µm) | nasa.gov |
| Solid As₄O₆ | As-O-As stretch | 480-482, 800-808 | researchgate.net |
| Aqueous As₄O₆·xH₂O | As-O stretch | 750, 800 | researchgate.net |
| Antimonates | Sb-O-Sb stretch | 600-800 | researchgate.net |
| Antimonates | Sb-O cyclic stretch | 500-600 | researchgate.net |
X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of an absorbing atom in various materials. cambridge.org It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). cambridge.orgresearchgate.net
X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination
XANES analysis focuses on the region near the absorption edge, providing information about the oxidation state and coordination geometry of the target element. researchgate.netnih.gov In systems containing both antimony and arsenic, XANES is crucial for determining their respective valence states.
For instance, in studies of basaltic glasses, XANES determined that both arsenic and antimony are predominantly in the trivalent (+3) oxidation state. dal.ca Similarly, XANES analysis of hydrated arsenite in solution confirms that As(III) is a stable redox form. nih.gov The edge features in these spectra showed minimal structural rearrangement in the As-ligand coordination sphere upon the addition of Sb(III), suggesting a lack of strong direct complexation in that specific aqueous system. nih.gov
In more complex environmental samples, such as mine waste, the speciation can vary significantly with redox conditions. In pore-waters from the Giant Mine in Canada, As(V) was the dominant aqueous species in oxidizing environments, while As(III) dominated in reducing environments. usgs.gov In contrast, Sb(V) was the dominant species across nearly all conditions, indicating different geochemical behavior and mobility compared to arsenic. usgs.gov The ability of XANES to accurately speciate elements in solid phases, such as distinguishing arsenolite (As₂O₃) from other arsenic minerals, is critical for understanding their environmental fate. iucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure (if applicable)
While direct NMR studies on a specific "this compound" compound are not prominent in the literature, NMR spectroscopy is a viable and powerful technique for probing the structure of compounds containing arsenic and antimony. researchgate.net Both ⁷⁵As and ¹²¹/¹²³Sb are NMR-active nuclei.
Solution-state NMR has been successfully applied to characterize complex structures. For example, ¹H and ¹³C NMR have been used to study binuclear antimony(III) and arsenic(III) complexes with tartrate derivatives in aqueous solution. acs.org These studies can reveal information about stereochemistry and the stability of different isomers. acs.org In another example, ¹H-NMR spectroscopy was used to show that the self-assembly of trinuclear arsenic and antimony macrobicycles is a dynamic process in solution, leading to different structural isomers. rsc.org
Solid-state NMR (SSNMR) has also been employed to investigate the local environment of these elements in crystalline materials. High-resolution ⁷⁵As and ¹²¹/¹²³Sb SSNMR studies on salts like KAsF₆ and KSbF₆ have been conducted to explore the effects of crystal structure changes on NMR parameters, such as the nuclear quadrupolar coupling constant, which is sensitive to the symmetry of the local environment. researchgate.netiaea.orgresearchgate.net These studies demonstrate the feasibility of applying NMR to understand the coordination and bonding in solid materials containing arsenic and antimony. researchgate.net
Electron Microscopy and Microanalysis for Morphological and Elemental Distribution Analysis
Electron microscopy techniques are indispensable for visualizing the morphology, structure, and elemental composition of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
SEM provides high-resolution images of a sample's surface topography, while coupled EDS analysis provides elemental identification and mapping. france-scientifique.fr This combination is highly effective for confirming the co-localization of antimony and arsenic in a material.
In studies of composite materials, such as antimony nanoparticles supported on palygorskite clay, SEM images reveal the size and aggregation of the particles, while EDS maps confirm that elements like Sb, Al, O, and Si are distributed throughout the composite. nih.gov This confirms that the Sb nanoparticles are loaded onto the support material. nih.gov Similarly, for synthesized Sb₂S₃ nanoparticles, SEM is used to observe the general morphology of the product. beilstein-journals.org In biogeochemical studies, SEM-EDS can be used to analyze the interaction of microorganisms with arsenic and antimony, revealing changes in cell morphology and confirming the presence of the elements on the cell surface. researchgate.net
Transmission Electron Microscopy (TEM) for Nanoscale Structure
TEM offers significantly higher resolution than SEM, allowing for the characterization of nanoscale features, including particle size, shape, and crystallinity. In the analysis of antimony-containing nanoparticles, TEM has revealed polyhedral shapes with sizes ranging from 10 to 80 nm for antimony oxide. researchgate.net For Sb/palygorskite composites, TEM analysis identified highly dispersed Sb nanoparticles with sizes of 2–5 nm alongside larger aggregates of about 100 nm. nih.gov
TEM is also instrumental in elucidating formation mechanisms. Time-resolved TEM analysis of Sb₂S₃ nanoparticle synthesis showed the initial formation of small, amorphous nanoparticles that later grow and crystallize. beilstein-journals.org In more complex systems, such as nanoparticles composed of bismuth, antimony, and tellurium, advanced STEM (Scanning Transmission Electron Microscopy) combined with elemental mapping can reveal phase segregation within a single nanostructure, showing, for example, a Bi₂Te₃ core with Sb₂Te₃ grown on the periphery. acs.org This level of detail is crucial for understanding the relationship between synthesis conditions and the final structure of the nanomaterial. acs.org
Theoretical and Computational Chemistry of Antimony Arsenite Species
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and materials. For antimony-arsenite species, DFT calculations provide fundamental insights into the nature of chemical bonds, orbital interactions, and the distribution of electron density.
Studies on related systems, such as antimony oxides and arsenate complexes, offer a framework for understanding potential antimony-arsenite interactions. DFT calculations on the polymorphs of antimony(III) oxide reveal that lone-pair formation occurs through the interaction of Sb 5s and O 2p states, with stabilization from Sb 5p states. researchgate.net The structural distortion around the antimony site directly influences the strength of the resulting lone pair. researchgate.net In compounds like MnSb₂O₄, these lone pairs interact through void spaces in the crystal structure, minimizing their mutual repulsion by introducing a deflection angle. researchgate.net The chemical bonding in such structures is predominantly polar covalent. researchgate.net
When studying the adsorption of arsenic and antimony oxyanions on mineral surfaces like alumina (Al₂O₃), DFT is used to determine preferred binding configurations and energies. For arsenate adsorption, bidentate binuclear (BB) configurations are often found to be more energetically favorable than bidentate mononuclear (BM) ones. mdpi.com The analysis of Projected Density of States (PDOS) helps characterize the orbital interactions responsible for bonding. acs.org Covalent interactions are identified by shared PDOS intensity from different orbital contributions at the same energy level. acs.org For instance, DFT results for Sb(V) on alumina show a preference for geometries where antimony bonds through the corners of AlO₆ groups. acs.org
These calculations provide precise geometric data, such as bond lengths and angles, which are crucial for understanding the structure of these complexes.
Table 1: Selected DFT-Calculated Geometric Parameters for Arsenic and Antimony Oxyanion Adsorption
| System | Interaction | Parameter | Value |
|---|---|---|---|
| As(V) / Al₂O₃ | As-Osurface Bond Length | Distance (Å) | 1.718 - 1.766 mdpi.com |
| As(V) / Al Cluster | As-Ocluster Bond Length | Distance (Å) | 1.744 - 1.772 mdpi.com |
| Sb(V) / Al₂O₃ | Sb-Osurface Bond Length | Distance (Å) | 1.96 - 2.42 acs.org |
This table is generated based on DFT calculations for arsenate and antimonate (B1203111) species interacting with alumina surfaces, serving as a model for antimony-arsenite systems.
Ab Initio Molecular Dynamics Simulations for Reaction Pathways and Stability
Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that combines first-principles electronic structure calculations with classical molecular dynamics. mdpi.com This method allows for the realistic simulation of chemical reactions and dynamic processes without relying on empirical parameters. mdpi.comescholarship.org By calculating the forces on atoms "on-the-fly" from quantum mechanics, AIMD can be used to explore complex reaction pathways, identify transition states, and assess the stability of chemical species in various environments. mdpi.comescholarship.orgrsc.org
The application of AIMD to systems like the carbonation of minerals provides a template for how antimony-arsenite reactions could be studied. mdpi.com Such simulations can reveal detailed, step-by-step mechanisms, including the role of solvent molecules, proton transfers, and the formation of intermediates. mdpi.comnih.gov For example, AIMD simulations of water oxidation in ruthenium catalysts have shown that the explicit inclusion of the solvent environment is essential for a realistic description of the reaction path. nih.gov These simulations can uncover concerted reaction mechanisms where multiple bond-forming and bond-breaking events occur simultaneously. nih.gov
The "ab initio nanoreactor" is an advanced application of AIMD that uses highly accelerated simulations to discover novel molecules and reaction mechanisms without predefined coordinates. escholarship.org This approach could be used to explore the potential reactivity between antimony and arsenic precursors, predicting plausible reaction pathways and stable products under different conditions. escholarship.org By simulating the interactions of antimony and arsenite species in an aqueous environment, AIMD could elucidate the mechanisms of complex formation, precipitation, or dissolution, providing critical insights into their geochemical behavior and stability. rsc.org
Computational Modeling of Crystal Structures and Polymorphism
Computational modeling is a vital tool for predicting and understanding the crystal structures of materials. Crystal Structure Prediction (CSP) techniques can generate a landscape of possible crystal packings for a given compound, ranked by their lattice energies. nih.gov While successfully predicting the most stable polymorph remains a challenge, these methods provide invaluable insight into the potential solid-state forms a compound might adopt. nih.gov
For antimony-containing compounds, polymorphism is a known phenomenon. Antimony(III) oxide, for instance, exists in two polymorphic forms: the cubic senarmontite, which is composed of discrete Sb₄O₆ molecular units, and the orthorhombic valentinite, which features stacked, ladder-like structures. researchgate.net DFT calculations have been employed to assess the electronic structures and bonding differences between such polymorphs. researchgate.net
First-principles calculations are also used to study the structural and compositional dependence of antimony alloys, such as the Na-Sb system relevant to battery applications. researchgate.net These studies reveal stable crystal structures at different compositions and can predict the crystallographic properties of known and hypothetical phases. researchgate.net The A7 rhombohedral structure is the most stable form for elemental arsenic and antimony, characterized by puckered layers of atoms with distinct intra-layer and inter-layer bond lengths. nih.gov
Table 2: Calculated and Experimental Crystal Properties of A7-Structure Antimony
| Parameter | Description | DFT-Calculated Value (PBEsol) | Experimental Value |
|---|---|---|---|
| rl | Intra-layer bond length | 2.924 Å nih.gov | 2.908 Å nih.gov |
| rd | Inter-layer bond length | 3.547 Å nih.gov | 3.355 Å nih.gov |
This table compares DFT-calculated structural parameters with experimental data for elemental antimony, which serves as a fundamental building block for antimony-arsenite materials.
Spectroscopic Parameter Prediction and Interpretation from First-Principles Calculations
First-principles calculations are highly effective in predicting and interpreting spectroscopic parameters, providing a direct link between theoretical models and experimental measurements. By simulating the vibrational modes of a molecule or crystal, it is possible to calculate infrared (IR) and Raman spectra that can be compared with experimental data to confirm structures. mdpi.commdpi.com
For antimony complexes, quantum chemical calculations can identify characteristic vibrational bands. mdpi.com For example, in certain antimony(III) ethoxy complexes, a band around 600 cm⁻¹ is identified as the ν(Sb-OEt) vibration, while symmetric and asymmetric inner-cyclic ν(Sb-O) vibrations appear between 450 and 500 cm⁻¹. mdpi.com The calculations can also predict a ν(Sb-E) vibration (where E is a donor atom) at lower wavenumbers, with the exact position depending on the mass of the donor atom. mdpi.com
Similarly, first-principles calculations are used to determine the optical properties of materials by computing the frequency-dependent dielectric function, from which quantities like the absorption coefficient, refractive index, and reflectivity can be derived. researchgate.net Studies on materials like antimony sulphide (Sb₂S₃) have used DFT to predict these optical parameters. researchgate.net This predictive capability is crucial for identifying materials with desirable properties for applications such as solar cells. researchgate.net For hypothetical antimony-arsenite compounds, these computational techniques could predict their entire vibrational and optical spectra, guiding experimental efforts for their synthesis and characterization.
Chemical Reactivity, Redox Transformations, and Ligand Exchange Processes in Antimony Arsenite Systems
Oxidation-Reduction Pathways of Antimony(III)/Arsenite(III)
The mobility and toxicity of antimony and arsenic are critically dependent on their oxidation states, with the trivalent forms, Sb(III) and As(III), generally being more mobile and toxic than their pentavalent counterparts, Sb(V) and As(V). researchgate.netresearchgate.net The transformation between these states is governed by the surrounding redox conditions and the presence of various catalysts and oxidants.
In aqueous systems, the standard redox potential for the inorganic Sb(V)/Sb(III) couple is approximately +0.1 V at pH 7, while the As(V)/As(III) couple has a redox potential around +0.06 V under similar conditions. nih.govresearchgate.net Thermodynamically, oxidants such as oxygen (O₂), hydrogen peroxide (H₂O₂), and manganese (Mn) oxides are capable of oxidizing both Sb(III) and As(III). ethz.ch However, the direct oxidation of Sb(III) by dissolved oxygen is kinetically slow. ethz.ch
The oxidation of both metalloids can be significantly accelerated in the presence of iron (Fe). Iron-mediated oxidation is a crucial pathway in natural environments. nih.gov Studies have shown that the co-oxidation of Sb(III) with Fe(II) and O₂ is significantly faster than that of As(III). nih.gov For instance, at pH 6.2, the half-life for Sb(III) oxidation can be as short as 1.4 hours. nih.gov The oxidation mechanism is complex, involving reactive intermediates like hydroxyl radicals (•OH) at low pH and potentially Fe(IV) species at more neutral pH values. ethz.chnih.gov Similarly, oxidation by H₂O₂ in the presence of Fe(II) is much more rapid for both metalloids compared to oxidation by O₂. nih.gov
Table 1: Standard Redox Potentials of Relevant Couples (at pH 7)
| Redox Couple | Standard Potential (E⁰' in Volts) |
|---|---|
| Sb(V) / Sb(III) | ~ +0.1 V nih.gov |
| As(V) / As(III) | ~ +0.06 V researchgate.net |
| SO₃•⁻ / SO₃²⁻ | +0.63 V acs.org |
| S₂O₆²⁻ / SO₃²⁻ | +0.57 V acs.org |
Complexation Behavior with Inorganic and Organic Ligands
The transport and bioavailability of antimony and arsenic are significantly influenced by their ability to form complexes with various inorganic and organic ligands present in the environment.
Organic Ligands: Natural organic matter (NOM), such as humic and fulvic acids, contains functional groups like carboxyl and phenol (B47542) groups that can interact with metalloids. mdpi.com Studies on Sb(V) show that it forms stable complexes with poly-functional organic acids like oxalic acid, citric acid, and catechol over a wide pH range (3-9). geoscienceworld.orgcambridge.orgresearchgate.net The complexation involves the formation of bidentate chelate cycles where the central Sb atom is octahedrally coordinated with oxygen atoms from the ligand. cambridge.orgresearchgate.net In contrast, complexation with monofunctional organic ligands like acetic acid is negligible. geoscienceworld.orgcambridge.orgresearchgate.net
For Sb(III) and As(III), complexation with NOM also occurs. The presence of carboxylic, phenolic, and thiol groups in NOM can lead to the formation of Sb(III)-NOM complexes via ligand exchange reactions. mdpi.com However, the binding affinity can vary. Some research indicates that hydrophobic components of NOM, like humic acid, have a stronger binding affinity for antimony species compared to hydrophilic components. mdpi.com It has been observed that Sb(V) has a higher binding affinity for humic acid than Sb(III). mdpi.com For arsenic, studies have shown generally low binding affinities for arsenite with humic acid, with estimates that only about 10% of arsenite may be complexed by dissolved NOM under typical environmental conditions. uni-bayreuth.de
Inorganic Ligands: Inorganic ligands also play a role in the speciation of antimony and arsenic. In chloride-rich solutions, such as those from industrial leaching processes, antimony can form various chloro-complexes. researchgate.netresearchgate.net The hydrolysis of these complexes is a key factor in the formation of solid antimony phases. researchgate.netresearchgate.net
Adsorption and Desorption Mechanisms on Mineral Surfaces
The mobility of antimony and arsenic in soils and sediments is often controlled by adsorption and desorption processes on the surfaces of minerals, particularly iron (hydr)oxides like goethite and ferrihydrite, as well as manganese oxides and clay minerals. ugent.beresearchgate.netnih.gov
Adsorption Mechanisms: Both Sb(III) and Sb(V) are readily adsorbed by iron (hydr)oxides, forming stable inner-sphere surface complexes. ugent.bemdpi.com Sb(III) shows strong adsorption over a broad pH range (pH 3-12), whereas Sb(V) adsorption is maximal at pH values below 7 and decreases as pH increases. acs.org Similarly, As(V) and As(III) adsorb strongly to iron oxides. acs.org
In systems where both metalloids are present, competitive adsorption occurs. Studies on goethite have shown that the presence of As(V) can inhibit the adsorption of Sb(V). researchgate.net On jarosite, another common mineral in acid mine drainage, Sb(V) was found to sorb to a greater extent than As(V). acs.orgnih.gov The simultaneous presence of both metalloids decreased the total sorption of each by nearly 50%, indicating strong competition for surface sites. acs.orgnih.gov The mechanism of interaction can also be complex; on jarosite, Sb(V) sorption was dominated by surface precipitation, which in turn provided a surface for As(V) to adsorb onto. acs.orgnih.gov
The specific crystal facet of the mineral can also influence adsorption. For example, on the {110} facet of goethite, As(V) and phosphate (B84403) (P(V)) show greater competitive adsorption than Sb(V), which is primarily adsorbed via bidentate coordination. x-mol.net
Desorption Mechanisms: Desorption of antimony and arsenic from mineral surfaces can be triggered by changes in pH or the presence of competing ions. ugent.be For instance, Sb(V) desorption from goethite is shifted to lower pH values at higher ionic strengths. acs.org Phosphate is a particularly effective agent for desorbing arsenic from iron oxides, more so than sulfate. acs.org The regeneration of adsorbents used in water treatment often involves using acidic or alkaline solutions to facilitate desorption, though this can lead to the dissolution of the iron oxide material itself. researchgate.net
Table 2: Adsorption Characteristics of Antimony and Arsenic Species on Iron Oxides
| Species | Adsorbent | Optimal pH Range | Adsorption Behavior | Reference |
|---|---|---|---|---|
| Sb(III) | Goethite | pH 3-12 | Strong adsorption, forms inner-sphere complexes. | acs.org |
| Sb(V) | Goethite | < pH 7 | Adsorption decreases with increasing pH. | acs.org |
| As(V) | Goethite | pH 3-10 | High adsorption affinity. | acs.org |
| As(III) | Goethite | Broad | Strong adsorption. | acs.org |
Co-precipitation and Dissolution Kinetics of Antimony-Arsenite Phases
Co-precipitation is a significant process for the immobilization of antimony and arsenic, often in conjunction with the precipitation of iron (hydr)oxides. tandfonline.comnih.govbc-mlard.ca
Co-precipitation and Dissolution: In environments where iron is abundant, such as in acid mine drainage, the oxidation of Fe(II) and subsequent precipitation of ferric hydroxides can efficiently scavenge both As and Sb from the water column. nih.govbc-mlard.ca This process is a primary mechanism for the natural attenuation of these metalloids. tandfonline.com The formation of insoluble antimony-arsenate phases can also occur, further limiting mobility. upc.edu For example, during the hydrolysis of SbCl₃ solutions containing As(V), As(V) hydrolyzes concurrently with Sb(III), leading to the formation of amorphous arsenate antimonates. researchgate.net
The dissolution kinetics of antimony-arsenic phases are critical for understanding their long-term stability. The solubility of antimony oxides varies; stibiconite is about an order of magnitude less soluble than senarmontite at circumneutral pH. tandfonline.com The presence of other minerals can also play a role. For instance, in carbonate-rich areas, the relatively soluble brandholzite mineral may form, but its formation is inhibited by the acidic conditions generated by pyrite (B73398) oxidation. tandfonline.com
The stability of co-precipitated sludges is a key consideration in water treatment. Sludges containing basic ferric arsenates are most stable at near-neutral pH, with their solubility increasing at pH values above 8. bc-mlard.ca Maintaining a high iron-to-arsenic molar ratio (e.g., >5:1) is crucial for maximizing removal efficiency and ensuring the long-term stability of the resulting sludge. bc-mlard.ca
Hydrolytic Behavior and Speciation Diagrams for Mixed Systems
The speciation of antimony and arsenic in aqueous solutions is highly dependent on pH and redox potential. Understanding their hydrolytic behavior is essential for predicting their fate in mixed systems.
Hydrolytic Behavior and Speciation: In aqueous solutions, Sb(III) and As(III) exist predominantly as the neutral species antimonous acid (Sb(OH)₃) and arsenous acid (As(OH)₃), respectively, over a wide pH range. mdpi.comacs.org The pentavalent forms exist as antimonate (B1203111) (Sb(OH)₆⁻) and arsenate (H₂AsO₄⁻ or HAsO₄²⁻) depending on the pH. mdpi.comansto.gov.auscu.edu.au
In mixed systems, the hydrolysis of one element can be influenced by the other. Research on the hydrolysis of antimony trichloride (B1173362) (SbCl₃) in the presence of arsenic has shown that As(V) readily co-hydrolyzes with Sb(III), while As(III) does not. researchgate.net As the concentration of As(V) increases, the resulting solid phase can transform from crystalline antimony oxychloride (Sb₄O₅Cl₂) to, ultimately, amorphous arsenate antimonates. researchgate.net This indicates a direct interaction during the hydrolysis and precipitation process.
Speciation Diagrams: Speciation diagrams (or Pourbaix diagrams) for mixed Sb-As systems illustrate the stability fields of different aqueous and solid species as a function of pH and redox potential (Eh). These diagrams would show that under oxidizing conditions, Sb(V) and As(V) species are dominant. researchgate.netresearchgate.netansto.gov.au In oxic waters, Sb(V) as Sb(OH)₆⁻ is often the predominant dissolved antimony species. nih.govacs.org Under reducing conditions, Sb(III) and As(III) species become more stable. ethz.ch The diagrams would also map out the stability fields for solid phases such as Sb₂O₃ (senarmontite/valentinite), Sb₂O₅, and mixed Fe-As-Sb precipitates. tandfonline.comacs.org These diagrams are crucial tools for predicting which species will be present and whether they are likely to be in a mobile dissolved phase or an immobile solid phase under specific environmental conditions.
Environmental Geochemistry and Aqueous Speciation of Co Occurring Antimony and Arsenic
Geochemical Cycling and Transport Mechanisms of Antimony and Arsenic in Natural Waters and Sediments
The geochemical cycles of antimony (Sb) and arsenic (As) involve their mobilization from various sources, transport through aqueous systems, and eventual sequestration in sediments. mecon.gob.ar Both elements are naturally present in the Earth's crust and are released into the environment through processes such as the weathering of rocks and volcanic activity. mecon.gob.armsu.ru Anthropogenic activities, including mining, smelting of non-ferrous metals, and the use of pesticides, have significantly increased their concentrations in the environment. mdpi.comlidsen.com
In natural waters, both arsenic and antimony are predominantly found as oxyanions. mecon.gob.ar Arsenic typically exists in two oxidation states: As(V) (arsenate) under oxidizing conditions and As(III) (arsenite) under reducing conditions. mecon.gob.ar Similarly, antimony is found as Sb(V) (antimonate) in oxic environments and Sb(III) (antimonite) in anoxic environments. nih.gov The transport of these elements is heavily influenced by their speciation, as As(III) is generally more mobile than As(V). uchicago.edu
The cycling of arsenic and antimony between sediments and the overlying water column is a dynamic process driven by fluctuations in redox conditions. mecon.gob.ar In aquatic systems, both metalloids are readily transferred from the water column to sediments through adsorption onto iron (Fe) and manganese (Mn) (oxyhydr)oxides. bsgf.fr The behavior of antimony and arsenic can diverge under changing redox conditions, depending on the availability of reactive iron in the sediment. bsgf.fr Under reducing conditions, arsenic can be mobilized, while antimony may be more mobile under oxic conditions. bsgf.fr
Mineral-Water Interface Reactions Affecting Antimony and Arsenic Mobility
The mobility of antimony and arsenic in the environment is significantly controlled by their interactions with mineral surfaces. uchicago.edu Adsorption onto and desorption from minerals are key processes that dictate their concentrations in natural waters. Iron and manganese (oxyhydr)oxides are major scavengers for both elements. bsgf.fr
The affinity for adsorption differs between the various species of arsenic and antimony. Generally, As(V) and Sb(V) are more strongly adsorbed to mineral surfaces than their reduced counterparts, As(III) and Sb(III). uchicago.edu However, Sb(III) has been observed to adsorb strongly to Fe- and Mn-(hydr)oxides across a wide pH range. uchicago.edu The presence of other ions and organic matter can also influence the adsorption behavior through competition for binding sites and formation of complexes. scilit.com
The transformation of minerals can also impact the mobility of associated arsenic and antimony. For instance, the Fe(II)-induced transformation of jarosite, a mineral that can sequester As and Sb in acidic environments, can lead to the mobilization of antimony while arsenic becomes repartitioned to a surface-bound phase. acs.org This highlights the complex interplay between mineral transformations and the fate of these metalloids.
Biogeochemical Transformations of Antimony and Arsenic in Microbial Systems (excluding toxicity mechanisms)
Microorganisms play a crucial role in the biogeochemical cycling of antimony and arsenic by mediating their transformation between different oxidation states. nih.govusgs.gov These microbial transformations significantly influence the speciation, mobility, and fate of these metalloids in the environment. nih.gov
Microbial processes can both oxidize and reduce arsenic and antimony. For instance, some bacteria can oxidize the more toxic As(III) to the less mobile As(V), a process that can be utilized for bioremediation. researchgate.net Conversely, other microorganisms can reduce As(V) to As(III), increasing its mobility. nih.gov Similarly, microbial oxidation of Sb(III) to Sb(V) and reduction of Sb(V) to Sb(III) have been observed. nih.govasm.org
The genes responsible for some of these transformations have been identified. For example, the aioA gene is associated with arsenite oxidation, and the arrA gene is involved in arsenate reduction. nih.govresearchgate.net The presence and activity of these microbial communities are influenced by the concentrations of antimony and arsenic in the environment. acs.org Studies have shown that microbial communities in contaminated soils can adapt to high levels of these metalloids and participate in their biogeochemical redox reactions. acs.org
Phase Transformation and Distribution in Metallurgical Processes (e.g., roasting, converting)
In high-temperature metallurgical processes such as roasting and converting of copper concentrates, the behavior of antimony and arsenic is of great importance due to their potential to contaminate the final products and cause environmental issues. mdpi.com
During the converting process of high-grade copper matte, arsenic and antimony primarily exist as oxides in the melt. mdpi.com As the process continues and the copper content increases, these oxides tend to aggregate into larger particles. mdpi.com The distribution of these elements between the different phases (matte, slag, and gas) is influenced by factors like temperature and oxygen potential. mdpi.commdpi.com
For example, in a study on high-grade copper matte converting, it was observed that as the process progressed, the antimony content in the melt initially decreased and then increased before decreasing again towards the end. mdpi.com This was attributed to the oxidation of antimony to volatile Sb₂O₃, which enters the gas phase, or its incorporation into the slag as Sb₂O₅. mdpi.com
The roasting of antimony sulfide (B99878) ores is another process where phase transformations are critical. A study on sulfur-fixing and reduction roasting of stibnite (B1171622) (Sb₂S₃) showed that the phase transformation of antimony progressed from Sb₂S₃ to Sb₂O₃ and finally to metallic Sb. dntb.gov.uasemanticscholar.org The efficiency of this transformation and the distribution of antimony in the final products depend on parameters such as temperature, the presence of reducing agents, and reaction time. dntb.gov.uasemanticscholar.org
The following table shows the distribution of arsenic, lead, and antimony in the slag phase during a converting process as a percentage of the total amount:
| Element | Distribution in Slag (%) |
| Arsenic | 1.85 |
| Lead | 12.21 |
| Antimony | Not detected |
| Source: mdpi.com |
Advanced Analytical Methodologies for Antimony and Arsenite Speciation
Hyphenated Techniques for Speciation Analysis
Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for speciation analysis. nih.gov These systems offer high selectivity and sensitivity, allowing for the separation and quantification of individual metal and metalloid species. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier technique for the speciation of non-volatile arsenic and antimony compounds. capes.gov.brasm.org This method combines the excellent separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. spectroscopyonline.comchromatographyonline.com The coupling of these two instruments provides a robust system for identifying and quantifying different species of arsenic and antimony, such as As(III), As(V), Sb(III), and Sb(V), as well as their organic forms. capes.gov.brnih.govmdpi.com
The separation of different species is typically achieved using an anion-exchange or reversed-phase column. capes.gov.brnih.gov For instance, a method was developed for the simultaneous speciation of eight arsenic compounds and two antimony species using a C30 reversed-phase column. capes.gov.br Another study utilized an anion-exchange column to separate As(III), As(V), Sb(V), and other species. nih.gov The choice of mobile phase is critical for achieving good separation; common mobile phases include solutions containing ammonium (B1175870) tartrate or a mixture of ammonium nitrate (B79036) and EDTA. capes.gov.brmdpi.com
The ICP-MS detector offers extremely low detection limits, often in the sub-micrograms per liter (µg/L) or even nanograms per kilogram (ng/kg) range, and high precision. spectroscopyonline.commdpi.com This high sensitivity is essential for analyzing environmental samples where these elements are often present at trace levels. spectroscopyonline.com The technique has been successfully applied to various matrices, including river water, bottled water, and extracts from solid samples like volcanic ash. spectroscopyonline.commdpi.comresearchgate.net
Table 1: HPLC-ICP-MS Methods for Antimony and Arsenic Speciation
| Species Analyzed | Column Type | Mobile Phase | Detection Limits | Application | Reference |
|---|---|---|---|---|---|
| As(III), As(V), MMAA, DMAA, AB, AsC, TMAO, TeMA, Sb(III), Sb(V) | C30 Reversed Phase | Ammonium tartrate containing mobile phase | Not specified | Simultaneous speciation | capes.gov.br |
| As(III), As(V), MMA, DMA, Se(IV), Se(VI), Sb(V), Te(VI) | Anion Exchange | Not specified | 0.01 ng/mL (Sb(V)) to 1.8 ng/mL (Se(VI)) | Multielemental speciation | nih.gov |
| As(III), As(V), Sb(III), Sb(V), Tl(I), Tl(III) | IonPac AS-7 Anion Exchange | Gradient of Phthalic acid/EDTANa2 and Nitric acid/DTPA | Sub-µg/L | River water analysis | spectroscopyonline.comchromatographyonline.com |
| Sb(III), Sb(V) | Frontal Chromatography | Not specified | 0.5 ng/kg (Sb(III)), 0.7 ng/kg (Sb(V)) | PET additive release | mdpi.com |
| As(III), As(V), Cr(VI), Sb(III), Sb(V) | PRP-X100 Anion Exchange | 3 mM EDTANa2, 36 mM NH4NO3 at pH 4.6 and 9.0 | Not specified | Bottled flavored water | mdpi.com |
MMAA: monomethylarsonic acid, DMAA: dimethylarsinic acid, AB: arsenobetaine, AsC: arsenocholine, TMAO: trimethylarsine (B50810) oxide, TeMA: tetramethylarsonium, MMA: monomethylarsonic acid, DMA: dimethylarsinic acid, Tl: Thallium, Cr: Chromium, PET: Polyethylene terephthalate.
Gas Chromatography (GC) is well-suited for the separation of volatile compounds. researchgate.net When coupled with an atomic spectrometer like a mass spectrometer (MS) or an atomic emission detector (AED), it becomes a powerful tool for the speciation of volatile arsenic and antimony species. nih.govresearchgate.netfraunhofer.de Most naturally occurring arsenic and antimony species are non-volatile and require a derivatization step to convert them into volatile forms suitable for GC analysis. researchgate.netfraunhofer.denih.gov Common derivatization agents include sodium borohydride (B1222165) (NaBH4) or thiols like 2,3-dimercapto-1-propanol (BAL). fraunhofer.denih.gov
This technique has been used to identify and quantify various volatile species, including arsines and their methylated derivatives (e.g., monomethylarsine, dimethylarsine, trimethylarsine). fraunhofer.deresearchgate.net For example, GC-MS has been used to analyze volatile arsenic compounds formed by intestinal microorganisms, leading to the identification of new arsenic/sulfur and arsenic/selenium species. rsc.org The combination of GC with ICP-MS provides both element-sensitive detection and molecular identification capabilities. rsc.org
The primary advantage of GC-based methods is their high separation efficiency for volatile analytes. nih.gov Detection limits are typically in the picogram (pg) range. researchgate.net The technique has been applied to environmental samples such as gases from waste deposits, hydrothermal gases, and the headspace of microbial cultures. fraunhofer.dersc.org
Table 2: GC-Based Methods for Volatile Antimony and Arsenic Speciation
| Technique | Derivatization/Sample Prep | Analytes | Detection Limit | Application | Reference |
|---|---|---|---|---|---|
| GC-MS | NaBH4 derivatization of ionic species from compost | Volatile organic species of As, Sb, Sn, Te | Not specified | Environmental samples | fraunhofer.de |
| GC-AED | Derivatization with methyl thioglycolate (TGM) | DMA, MMA, inorganic arsenic | Not specified | Seawater, wine, beer, infant food | researchgate.net |
| GC/EI-MS/ICP-MS | Headspace analysis of fecal incubations | Volatile As/S and As/Se species | Not specified | Microbial metabolism studies | rsc.org |
| GC-MS | Direct analysis of gas phase samples | Arsine, MMA, DMA, TMA | 24–174 pg | Gaseous arsenic species analysis | researchgate.net |
| GC-MS | Derivatization with 2,3-dimercapto-1-propanol (BAL) | As(III), As(V), MMA | Not specified | Soil analysis | nih.gov |
Sn: Tin, Te: Tellurium, DMA: dimethylarsinic acid, MMA: monomethylarsonic acid, TMA: trimethylarsine, EI: Electron Impact.
Electroanalytical Methods for Antimony and Arsenic Speciation and Detection
Electrochemical methods offer a compelling alternative to spectrometric techniques, providing high sensitivity, portability, and cost-effectiveness, which are particularly advantageous for on-site environmental monitoring. iwaponline.comdntb.gov.ua
Anodic Stripping Voltammetry (ASV) is a highly sensitive electrochemical technique for the trace determination of metals, including antimony and arsenic. nih.govmetrohm.com The method involves a two-step process: a preconcentration step where the analyte is deposited onto the working electrode surface at a controlled potential, followed by a stripping step where the potential is scanned, causing the deposited analyte to be re-oxidized, generating a current peak whose height is proportional to the analyte's concentration. nih.govmetrohm.com
For arsenic and antimony, gold or mercury film electrodes are commonly used. nih.govmetrohm.comcapes.gov.br By carefully selecting the deposition potential, speciation between different oxidation states can be achieved. For example, in the analysis of arsenic, deposition at -200 mV allows for the determination of As(III) only, while deposition at -1200 mV reduces both As(III) and As(V) to As(0), allowing for the determination of total arsenic. metrohm.com The concentration of As(V) can then be calculated by the difference. metrohm.com
ASV offers very low detection limits, often reaching the ng/L (ppt) or low µg/L (ppb) level. metrohm.comcapes.gov.br However, the technique can be susceptible to interferences from other metals like copper and bismuth, and from organic matter in the sample, which may require a digestion step prior to analysis. metrohm.comcapes.gov.br
Table 3: Voltammetric Methods for Antimony and Arsenic Analysis
| Technique | Electrode | Analytes | Detection Limit | Key Features | Reference |
|---|---|---|---|---|---|
| Differential Pulse ASV | Rotating Gold Film Electrode | Antimony in steel | 0.19 ng/cm³ (1.6 nM) | Reduction of Sb(V) to Sb(III) with KI | capes.gov.brjst.go.jp |
| Differential Pulse ASV | Mercury Film Screen-Printed Electrode | Sb(III) | 1.27 x 10⁻⁸ M | Applied to pharmaceutical and seawater samples | nih.gov |
| ASV | Rotating Gold Electrode | As(III), Total As | 0.5 µg/L | Speciation by controlling deposition potential | metrohm.com |
| Constant Current Anodic Stripping Potentiometry | Glassy Carbon Gold Film Electrode | Arsenic in fish and water | Not specified | Overcame interferences with sample decomposition | tandfonline.com |
KI: Potassium Iodide.
Electrochemical biosensors combine the high selectivity of a biological recognition element with the sensitivity of an electrochemical transducer. iwaponline.comresearchgate.netresearchgate.net These devices are promising for rapid, portable, and cost-effective environmental monitoring of arsenic and antimony. iwaponline.comdntb.gov.ua They offer significant advantages in terms of lower detection limits and faster response times compared to some other biosensor types. iwaponline.com
Various biological components can be used, including enzymes, DNA, and whole cells. researchgate.netnih.gov For example, an electrochemical DNA-based biosensor has been developed for the detection of arsenic trioxide. nih.gov Whole-cell biosensors can be engineered to produce an electrochemical signal in the presence of arsenite, allowing for high-throughput detection in drinking water with detection limits as low as 0.8 µg/L. nih.gov The integration of artificial intelligence with these biosensors has the potential to further enhance their sensitivity and accessibility, transforming pollution detection. iwaponline.comdntb.gov.ua
While offering great potential, challenges such as stability, reproducibility, and potential interference from complex sample matrices need to be addressed for widespread practical application. researchgate.net
Table 4: Electrochemical Biosensors for Arsenic and Antimony Detection
| Biosensor Type | Recognition Element | Analyte | Key Feature | Application | Reference |
|---|---|---|---|---|---|
| Electrochemical Biochip | Whole-cell | As(III) | High-throughput, portable, 0.8 µg/L detection limit in tap water | Drinking water monitoring | nih.gov |
| General EC Biosensor | Not specified | As and Sb | High sensitivity, rapid detection, portability, cost-effectiveness | Environmental monitoring | iwaponline.comdntb.gov.ua |
| DNA-based Biosensor | DNA | Arsenic trioxide (As(III)) | Utilizes high affinity of arsenic for nucleic acids | Toxin detection | nih.gov |
| Enzyme-based Biosensor | Cytochrome c | Arsenic | Immobilized on a boron-doped diamond electrode | Toxin detection | nih.gov |
EC: Electrochemical.
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) for Selective Detection
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a highly sensitive and selective technique for the determination of elements that form volatile hydrides, such as arsenic and antimony. tubitak.gov.trontosight.ai The method involves the chemical reduction of the analytes (As and Sb) to their volatile hydrides, arsine (AsH₃) and stibine (B1205547) (SbH₃), respectively, typically using sodium borohydride (NaBH₄) in an acidic medium. ontosight.ainih.gov These gaseous hydrides are then swept by a carrier gas into a heated quartz tube atomizer in the light path of an atomic absorption spectrometer, where they are atomized, and the absorbance is measured. ontosight.ainih.gov
A key advantage of HG-AAS is the separation of the analyte from the sample matrix, which minimizes many chemical and spectral interferences. tubitak.gov.trontosight.ai This results in very low detection limits, making it suitable for trace analysis in environmental and biological samples. ontosight.airesearchgate.net
Speciation of inorganic arsenic and antimony (e.g., As(III)/As(V) and Sb(III)/Sb(V)) can be achieved by controlling the reaction conditions, particularly the pH. pjoes.com For instance, As(III) can be selectively reduced to arsine in a near-neutral or weakly acidic medium, while a stronger reducing agent or a pre-reduction step (e.g., with potassium iodide) is required to reduce As(V) to As(III) before hydride generation for total arsenic determination. pjoes.compjoes.com Similarly, Sb(III) can be selectively reduced at a pH above 2, while Sb(V) is not reduced under these conditions. pjoes.com
Despite its advantages, HG-AAS is subject to interferences. Transition metals like copper and nickel can suppress the hydride formation reaction by competing for the reducing agent. pjoes.comusgs.govusgs.gov Interferences can also occur between the hydride-forming elements themselves. tubitak.gov.trresearchgate.net
Table 5: HG-AAS Parameters and Performance for Antimony and Arsenic Speciation
| Analyte | Reductant | Acid Medium | Key Features | Detection Limits | Reference |
|---|---|---|---|---|---|
| As(III), Sb(III) | 4.0% NaBH₄ | HCl | Batch type system gave acceptable recoveries for salt samples. | Not specified | tubitak.gov.tr |
| As(T), As(III) | NaBH₄ | HCl | Cation-exchange used to remove metal interferences. | 0.1 µg/L (Total As), 0.8 µg/L (As(III)) | usgs.gov |
| As, Sb, Se | 0.6% NaBH₄ (As, Sb), 0.1% NaBH₄ (Se) | 5 M HCl (As), 10 M HCl (Sb, Se) | Optimized conditions for simultaneous analysis. | Not specified | nih.gov |
| As(III), Total As, Sb(III), Total Sb, Se | Not specified | Not specified | Speciation achieved by controlling reaction kinetics and pH. | 0.14 ng/mL (As(III)), 0.17 ng/mL (Sb(III)) | researchgate.netpjoes.com |
As(T): Total Arsenic, Se: Selenium.
Mass Spectrometry Techniques for Isotopic Analysis and Ultra-Trace Quantification
Mass spectrometry (MS) has become an indispensable tool for the isotopic analysis and ultra-trace quantification of antimony and arsenic species. These techniques offer high sensitivity and selectivity, which are crucial for understanding the geochemical cycles and environmental fate of these elements.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful method for determining the elemental composition of samples at trace and ultra-trace levels. pjoes.com For antimony and arsenic, ICP-MS can achieve detection limits as low as 0.006 ng/mL without pre-concentration. pjoes.com The sensitivity of ICP-MS is comparable to or even higher than that of Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS). pjoes.com To further enhance sensitivity and reduce interferences, electrothermal vaporization can be combined with ICP-MS, lowering the detection limit to 0.03 ng/g. pjoes.com
For isotopic analysis, Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the primary technique. It allows for precise measurement of antimony's isotopic composition (¹²³Sb/¹²¹Sb) in various samples. hawaii.edu A common approach involves coupling a continuous-flow hydride generation (HG) system with MC-ICP-MS. This method is highly sensitive, requiring as little as 10 ng of antimony per analysis. hawaii.edu To ensure accuracy, instrumental mass fractionation is corrected using a "standard-sample bracketing" approach. hawaii.edu Additionally, a tin (Sn) internal normalization technique can be used to correct for instrumental mass bias. researchgate.net The precision of this technique can yield an external precision for the ¹²³Sb/¹²¹Sb ratio of 0.4 epsilon units. hawaii.edu
Femtosecond laser ablation (fs-LA) coupled with MC-ICP-MS provides a method for in-situ determination of stable antimony isotope compositions in minerals. rsc.org This technique allows for spatially resolved isotopic analysis at the mineral or even sub-mineral scale, with a precision better than 0.1‰ and a spatial resolution of approximately 30 μm. rsc.org
Hyphenated techniques, which combine separation methods with detection, are essential for speciation analysis. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a widely used technique for separating and quantifying different arsenic and antimony species. nih.govmdpi.com For instance, the speciation of Sb(III) and Sb(V) can be achieved with detection limits below 1 ng kg⁻¹. mdpi.comresearchgate.net Another approach is coupling ion chromatography with ICP-MS (IC-ICP-MS), which also allows for the determination of the structure and molar masses of the analytes. nih.gov
Table 1: Performance of Mass Spectrometry Techniques for Antimony and Arsenic Analysis
Technique Analyte(s) Detection Limit Key Features Source ICP-MS As, Sb 0.006 ng/mL High sensitivity for elemental quantification. pjoes.com ETV-ICP-MS As, Sb 0.03 ng/g Improved detection limit and reduced interferences. pjoes.com HG-MC-ICP-MS Sb isotopes Requires ~10 ng of Sb High precision for isotopic analysis of Sb(III) and Sb(V). hawaii.edu fs-LA-MC-ICP-MS Sb isotopes in minerals - In-situ, spatially resolved isotopic analysis with high precision. rsc.org HPLC-ICP-MS As and Sb species 0.04 - 0.12 ng/mL for As species Separation and quantification of different chemical forms. pjoes.com FC-ICP-MS Sb(III), Sb(V) <1 ng/kg Rapid speciation analysis in a short time. mdpi.comresearchgate.net
Development of Novel Detection Systems for Environmental and Industrial Monitoring
The need for rapid, cost-effective, and portable detection systems for antimony and arsenic has driven the development of novel analytical technologies for environmental and industrial monitoring. iwaponline.commdpi.com These systems are crucial for ensuring compliance with regulatory limits and for assessing the effectiveness of remediation technologies. envirotech-online.com
Electrochemical Biosensors: Electrochemical biosensors are emerging as a promising technology for the detection of arsenic and antimony. iwaponline.com These sensors offer high sensitivity, rapid detection times, portability, and cost-effectiveness, making them suitable for on-site environmental monitoring. iwaponline.com The integration of artificial intelligence with electrochemical biosensors has the potential to further enhance their sensitivity and accessibility for pollution detection. iwaponline.com
Online Monitoring Systems: For industrial applications, online monitoring systems are essential for real-time process control and effluent monitoring. envirotech-online.com Systems based on Atomic Fluorescence Spectrometry (AFS) are used for the ultra-trace determination of arsenic and antimony in industrial wastewater. envirotech-online.com These online analyzers provide high sensitivity, often at ppb or lower concentrations, and can handle sample matrix issues such as high total dissolved solids and pH variations. envirotech-online.com Coupling these systems with chromatography and digestion modules allows for speciation studies. envirotech-online.com
Colorimetric and Optical Sensors: Colorimetric methods offer a simple and low-cost approach for arsenic detection. mdpi.com One such method is the molybdenum blue assay, which relies on the reaction between arsenate and molybdate (B1676688) to form a colored complex. mdpi.com Novel colorimetric sensors using nanomaterials, such as iron oxide (Fe₃O₄) nanoparticles, have been developed for the detection of arsenate with high selectivity and a detection limit of 0.358 nM. mdpi.com Another approach utilizes europium-functionalized gold nanosensors that exhibit a visible color change in the presence of As(III) and As(V) ions. mdpi.com
Field Kits: For field-based monitoring, portable kits have been developed. One such kit was designed to monitor stibine (SbH₃) and arsine (AsH₃) in the air around industrial settings like lead-acid battery facilities. ntis.gov This kit includes a metering pump, an absorption tube for sample collection, and a portable spectrophotometer for analysis. ntis.gov
Table 2: Novel Detection Systems for Antimony and Arsenic
Detection System Target Analyte(s) Key Features Application Source Electrochemical Biosensors As, Sb High sensitivity, rapid, portable, cost-effective. On-site environmental monitoring. iwaponline.com Online Atomic Fluorescence Spectrometry (AFS) As, Sb Ultra-trace detection (ppb levels), real-time monitoring. Industrial wastewater monitoring. envirotech-online.com Colorimetric Sensor (Fe₃O₄ NPs) Arsenate Rapid, selective, low detection limit (0.358 nM). Aqueous solution analysis. mdpi.com Europium-functionalized Gold Nanosensor As(III), As(V) Visible color change, sensitive. Water analysis. mdpi.com Stibine/Arsine Field Kit SbH₃, AsH₃ Portable, for field collection and analysis. Industrial air monitoring. ntis.gov
Historical Perspectives and Future Research Directions in Antimony Arsenic Inorganic Chemistry
Landmark Discoveries and Early Academic Investigations in Antimony and Arsenic Chemistry
The use of antimony and arsenic compounds dates back to antiquity. ebsco.comwikipedia.org The ancient Egyptians utilized stibnite (B1171622), a black antimony sulfide (B99878) mineral, as a cosmetic for eyeliner known as kohl around 3100 BC. wikipedia.orgrsc.org Similarly, arsenic compounds like orpiment and realgar, known for their vibrant yellow and red colors, were used as pigments in ancient times. ebsco.com
While their compounds were widely used, the isolation of these elements in their pure form came much later. Antimony was likely the first of the two to be obtained and recognized as an element. libretexts.org Vannoccio Biringuccio is credited with the first description of isolating antimony in 1540 AD. wikipedia.orgamericanelements.com The chemical symbol for antimony, Sb, originates from its Latin name, stibium. libretexts.org
Arsenic, known in its sulfide forms since ancient Greece, was not isolated as an element until centuries later. libretexts.org In the 15th century, it found use in alloys to create movable type for printing presses. libretexts.org
Early academic investigations into these elements often focused on their medicinal and, conversely, toxic properties. ebsco.com Paracelsus, a 16th-century physician, was a notable proponent of using antimony compounds in medicine. rsc.org The similar chemical properties and toxicity of antimony and arsenic have been a long-standing area of study. nih.gov Both elements can exist in multiple oxidation states, with the trivalent (+3) and pentavalent (+5) states being the most common in natural systems. nih.govbc-mlard.ca
Key Historical Milestones:
| Date | Discovery/Investigation | Significance |
| ~3100 BC | Use of stibnite (antimony sulfide) as kohl in ancient Egypt. wikipedia.org | Early application of an antimony compound. |
| Ancient Greece | Use of orpiment (arsenic sulfide) and realgar as pigments. ebsco.com | Early application of arsenic compounds. |
| 1540 AD | Vannoccio Biringuccio describes the isolation of metallic antimony. wikipedia.orgamericanelements.com | First documented isolation of elemental antimony. |
| 15th Century | Use of arsenic in alloys for printing type. libretexts.org | Early metallurgical application of arsenic. |
| 16th Century | Paracelsus advocates for the medicinal use of antimony compounds. rsc.org | Highlights the early interest in the biological effects of antimony. |
Contemporary Research Challenges in Antimony-Arsenite Systems
Despite a long history of study, significant challenges and unanswered questions remain in the field of antimony-arsenite chemistry. A primary area of focus is understanding the environmental behavior and toxicity of these elements, which often occur together in contaminated sites. nih.govpublish.csiro.au
A key challenge lies in the speciation of antimony and arsenic in environmental and biological systems. unibe.chnih.gov The toxicity and mobility of these metalloids are highly dependent on their chemical form and oxidation state. nih.govresearchgate.net For instance, the trivalent forms, arsenite (As(III)) and antimonite (Sb(III)), are generally considered more toxic than their pentavalent counterparts, arsenate (As(V)) and antimonate (B1203111) (Sb(V)). nih.govresearchgate.net However, much less is known about the behavior and toxicity of antimony compared to arsenic. unibe.ch
Another significant research hurdle is the development of effective and sustainable methods for the remediation of antimony and arsenic from contaminated water and soil. mdpi.comtandfonline.com While various techniques like coagulation, membrane filtration, and adsorption have been explored, challenges remain in creating cost-effective and efficient solutions, particularly for the simultaneous removal of both elements. mdpi.comresearchgate.net The regeneration of used adsorbent materials and the safe disposal of the resulting waste are also critical issues that require further investigation. researchgate.net
Furthermore, the mechanisms of genotoxicity and proteotoxicity induced by arsenic and antimony are still not fully understood. nih.gov While arsenic is a known human carcinogen, the carcinogenic potential of antimony is less clear, with some studies suggesting a risk of lung cancer from occupational exposure. nih.gov Understanding the intricate molecular interactions of these metalloids within cells is crucial for assessing their long-term health risks. nih.govnih.gov
Emerging Methodologies and Advanced Characterization Techniques in Antimony-Arsenic Research
To address the complexities of antimony-arsenite systems, researchers are increasingly employing advanced analytical and characterization techniques. Hyphenated techniques, which couple a separation method with a sensitive detection method, are at the forefront of this research. nih.govspectroscopyonline.com
Key Advanced Techniques:
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is a powerful tool for the speciation analysis of arsenic and antimony. spectroscopyonline.comnih.gov It allows for the separation and quantification of different chemical forms of these elements at very low concentrations. spectroscopyonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for the detection of volatile species of arsenic and antimony after a derivatization step. researchgate.net
Atomic Fluorescence Spectrometry (AFS): AFS is a sensitive detection technique often used in conjunction with hydride generation for the analysis of arsenic, antimony, and other elements. acs.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the atomic mixing of arsenic and antimony in alloyed materials. nih.gov
Electrochemical Biosensors: These are being developed for the rapid and portable detection of arsenic and antimony in the field. iwaponline.com
These advanced methodologies are enabling more precise measurements of the different chemical species of antimony and arsenic in various environmental and biological matrices. unibe.chnih.gov This, in turn, facilitates a better understanding of their transformation, mobility, and toxicity.
Interdisciplinary Approaches to Antimony-Arsenite Chemistry (e.g., materials science, environmental chemistry)
The study of antimony-arsenite systems is inherently interdisciplinary, drawing on expertise from materials science, environmental chemistry, toxicology, and microbiology.
In materials science , there is growing interest in antimony-arsenic alloys, particularly in the form of two-dimensional (2D) materials. nih.gov Alloying antimony and arsenic offers a way to tailor their physical properties for applications in electronics and optoelectronics. nih.govontosight.ai For example, antimony arsenide (SbAs) and antimony arsenic sulfide are being investigated for their semiconductor properties. ontosight.aiamericanelements.com
Environmental chemistry plays a crucial role in understanding the fate and transport of antimony and arsenic in the environment. researchgate.netmdpi.com Research in this area focuses on the geochemical cycling of these elements, their interaction with soil and sediment, and their bioaccumulation in plants and animals. nih.govpublish.csiro.au A significant area of investigation is the development of new adsorbent materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), for the removal of antimony and arsenic from water. mdpi.com
The toxicological aspects of antimony and arsenic exposure are a major public health concern. nih.goviwaponline.com Interdisciplinary research is essential to unravel the complex mechanisms of their toxicity and to develop strategies for mitigating their adverse health effects. nih.govnih.gov
Microbiology also contributes to our understanding of antimony-arsenic systems. Microorganisms can play a significant role in the transformation and mobilization of these metalloids in the environment through processes like oxidation and biomethylation. nih.govacs.org
The collaborative efforts across these disciplines are vital for addressing the multifaceted challenges posed by antimony and arsenic and for harnessing their unique properties for technological advancements.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing antimony arsenite with high purity for toxicological studies?
- Methodological Answer : Synthesis should prioritize controlled stoichiometric ratios (e.g., Sb:As molar ratios) under inert atmospheres to prevent oxidation. Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures purity. Systematic documentation of reaction parameters (temperature, pH) is critical for reproducibility .
Q. How can researchers detect and quantify this compound in environmental matrices like soil or water?
- Methodological Answer : Use sequential extraction techniques coupled with ICP-MS or atomic absorption spectroscopy (AAS) to differentiate this compound from other Sb/As species. Quality control includes spike recovery tests and calibration against certified reference materials. Confounding factors (e.g., pH, salinity) must be controlled to avoid false positives/negatives .
Q. What are the primary challenges in isolating this compound’s toxicity from co-occurring contaminants in environmental samples?
- Methodological Answer : Employ multivariate statistical models (e.g., principal component analysis) to disentangle synergistic effects. Controlled laboratory studies using purified this compound, compared to field samples, help isolate its specific toxicological profile .
Advanced Research Questions
Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?
- Methodological Answer : Conduct dose-response alignment using pharmacokinetic modeling to reconcile discrepancies. Assess interspecies differences (e.g., metabolic pathways) and validate in vitro models with in vivo biomarkers (e.g., oxidative stress markers). Risk-of-bias tools (Table C-6, ) can identify methodological limitations contributing to contradictions.
Q. What systematic review strategies are effective for synthesizing fragmented evidence on this compound’s health effects?
- Methodological Answer : Follow the 8-step framework from the Agency for Toxic Substances and Disease Registry:
Formulate a focused research question (PICO format).
Search databases (PubMed, TOXLINE) using CAS-number-specific queries (Table B-2, ).
Extract data into standardized forms (Table C-2, ).
Apply risk-of-bias assessments (e.g., selection bias, detection bias) to individual studies .
Rate confidence in evidence using predefined criteria (e.g., study design, consistency) .
Q. How can interdisciplinary data (e.g., environmental chemistry, toxicogenomics) be integrated to model this compound’s mechanisms of action?
- Methodological Answer : Use computational tools like pathway analysis (e.g., KEGG, Reactome) to link genomic data with toxicokinetic profiles. Cross-reference environmental exposure data (e.g., solubility, speciation) with transcriptomic datasets to identify mechanistic biomarkers. Raw data should be archived in appendices for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
